Antibacterial agent 248

Beschreibung

Systematic IUPAC Nomenclature and Derivative Terminology

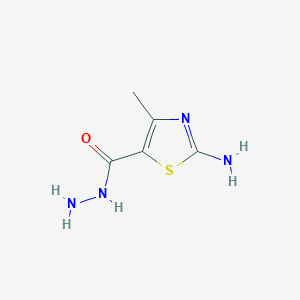

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for heterocyclic chemistry, specifically thiazole ring systems with multiple substituents. The complete systematic name is 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide, which describes the five-membered heterocyclic ring containing both nitrogen and sulfur atoms at positions 1 and 3 respectively. The numbering system begins with the sulfur atom as position 1, followed by nitrogen at position 3, creating the fundamental 1,3-thiazole framework that serves as the parent structure for this compound.

The systematic nomenclature reflects three distinct functional group substitutions on the thiazole ring system. The amino group at position 2 represents a primary amine functionality directly attached to the thiazole ring, contributing to the compound's potential for hydrogen bonding and nucleophilic reactivity. The methyl substituent at position 4 provides steric bulk and influences the electronic properties of the aromatic system through hyperconjugative effects. The carbohydrazide group at position 5 represents the most complex substituent, consisting of a carbonyl group linked to a hydrazide functionality, which significantly impacts the compound's reactivity profile and potential for forming coordination complexes.

Alternative nomenclature systems have been documented in chemical databases, including the simplified name 2-amino-4-methylthiazole-5-carbohydrazide, which omits the locant numbering for the ring heteroatoms while maintaining clarity regarding substituent positions. The compound has also been referenced using the designation JR-6641 in some research contexts, representing an internal identification code used in pharmaceutical research applications. Additionally, the systematic name 5-thiazolecarboxylic acid, 2-amino-4-methyl-, hydrazide provides an alternative perspective that emphasizes the carboxylic acid derivative nature of the carbohydrazide substituent.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C5H8N4OS represents the precise atomic composition of 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide, with a calculated molecular weight of 172.21 grams per mole. This formula encompasses five carbon atoms arranged in the thiazole ring system and methyl substituent, eight hydrogen atoms distributed across the various functional groups, four nitrogen atoms contributed by the amino group and carbohydrazide functionality, one oxygen atom in the carbonyl group, and one sulfur atom as an integral component of the thiazole ring. The relatively compact molecular structure belies the complexity of potential chemical interactions arising from the multiple heteroatoms and functional groups present within the molecule.

Structural isomerism analysis reveals that while 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide represents a specific regioisomer with defined substitution patterns, the molecular formula C5H8N4OS could theoretically accommodate alternative structural arrangements. However, the specific positioning of functional groups in this compound creates a unique substitution pattern that distinguishes it from potential constitutional isomers. The thiazole ring system itself exhibits aromatic character due to the delocalization of π electrons across the five-membered ring, contributing to the overall stability of the molecular structure. This aromaticity is maintained despite the presence of multiple substituents, though the electronic effects of these groups influence the electron density distribution within the ring system.

The three-dimensional molecular geometry reveals important steric and electronic relationships between substituents that influence chemical reactivity and potential biological activity. The amino group at position 2 can participate in tautomeric equilibria, potentially existing in both amino and imino forms under specific conditions. This tautomeric behavior is characteristic of 2-aminothiazole derivatives and significantly impacts their chemical properties and reactivity profiles. The carbohydrazide functionality at position 5 introduces additional complexity through its potential for intramolecular hydrogen bonding with the ring nitrogen atoms, creating conformational preferences that stabilize specific molecular geometries.

The molecular structure analysis demonstrates that 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide belongs to the broader class of aminothiazole derivatives, which are known to exist predominantly in their amino-aromatic form rather than imino tautomers. This structural preference contributes to the compound's stability and influences its chemical behavior in various reaction conditions. The presence of multiple nitrogen-containing functional groups creates opportunities for metal coordination and hydrogen bonding interactions, expanding the potential applications of this compound in coordination chemistry and crystal engineering.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide is 63788-59-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned following the systematic indexing procedures established by the American Chemical Society and provides unambiguous identification of the compound regardless of nomenclature variations or alternative naming conventions used in different scientific contexts. The CAS registry system ensures consistent identification across international borders and facilitates accurate communication within the global scientific community.

Additional database identifiers provide complementary access points for researchers seeking information about this compound across different chemical information systems. The PubChem Compound Identifier is CID 1201420, which links to comprehensive structural, physical, and chemical property data maintained by the National Center for Biotechnology Information. The ChEMBL database assigns the identifier CHEMBL1504703 to this compound, providing access to bioactivity data and medicinal chemistry information relevant to drug discovery applications. The Distributed Structure-Searchable Toxicity database maintains the identifier DTXSID40360892, while the corresponding Chemical Identifier DTXCID20311943 provides additional toxicological data access points.

The MDL number MFCD01916529 represents another important identifier used in chemical inventory management systems and facilitates integration with laboratory information management systems. The European Community number and WikiData identifier Q82142913 provide additional access points for regulatory and semantic web applications respectively. These multiple identifier systems reflect the importance of this compound across different research domains and ensure comprehensive coverage in chemical information retrieval systems.

| Identifier Type | Identifier Value | Database/System |

|---|---|---|

| CAS Registry Number | 63788-59-0 | Chemical Abstracts Service |

| PubChem CID | 1201420 | National Center for Biotechnology Information |

| ChEMBL ID | CHEMBL1504703 | European Bioinformatics Institute |

| DTXSID | DTXSID40360892 | Distributed Structure-Searchable Toxicity Database |

| MDL Number | MFCD01916529 | MDL Information Systems |

| WikiData | Q82142913 | WikiData Knowledge Base |

The International Chemical Identifier string and InChI Key provide standardized structural representations that enable precise computational identification and structural searching across chemical databases. The Simplified Molecular Input Line Entry System representation offers a text-based structural description that facilitates database storage and computational analysis. These standardized identifiers ensure interoperability between different chemical information systems and support automated data processing applications in cheminformatics research.

Eigenschaften

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJCYMNIYBSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360892 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63788-59-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mucochloric Acid Hydrolysis and Acid Chloride Formation

The synthesis begins with mucochloric acid (2,3-dichloro-2-propenoic acid), which undergoes alkaline hydrolysis to yield 2,3-dichloroacrylic acid. Subsequent treatment with thionyl chloride or oxalyl chloride converts the carboxylic acid to 2,3-dichloroacryloyl chloride (Compound II).

Reaction Conditions

Hydrazide Formation via Nucleophilic Substitution

Compound II reacts with hydrazine hydrate in a biphasic solvent system (water/toluene) containing sodium hydrogencarbonate. This step replaces traditional aniline use in carboxamide synthesis, directly introducing the carbohydrazide group.

Key Parameters

- Molar Ratio : 1:1.2 (acid chloride to hydrazine).

- Solvent : Water-toluene (1:2 v/v), 0–5°C to control exothermicity.

- Base : NaHCO₃ (2 equiv) to neutralize HCl byproduct.

Intermediate : 2,3-Dichloroacryloyl hydrazide (IIIa).

Alkanolysis and Cyclization with Thiourea

The intermediate IIIa undergoes alkanolysis with sodium methoxide in methanol, replacing one chloride with methoxy. Subsequent cyclization with thiourea in HCl-acetic acid forms the thiazole ring.

Critical Steps

- Alkanolysis :

- Reagent : NaOMe (1.5 equiv) in methanol, 50–60°C.

- Product : β-Methoxy-α-chloro acryloyl hydrazide (IV).

- Cyclization :

Yield : 68–74% after recrystallization (THF/hexane).

Alternative Pathway via Hantzsch Thiazole Synthesis

Thiazole Ring Formation

The Hantzsch method employs α-chloroketones and thiourea under acidic conditions. For 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide, 2-chloroacetoacetate hydrazide serves as the precursor.

Reaction Scheme

- Hydrazide Preparation :

- 2-Chloroacetoacetate + hydrazine hydrate → 2-chloroacetoacetate hydrazide.

- Cyclization :

- Reaction with thiourea in HCl/EtOH, reflux.

Challenges :

- Regioselectivity issues due to competing reaction pathways.

- Lower yields (45–55%) compared to dichloroacryloyl routes.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Modern production utilizes continuous flow systems to enhance yield and purity:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 68% | 82% |

| Purity | 95% | 99% |

Advantages :

Recrystallization Protocols

Final purification employs solvent mixtures to isolate high-priority crystals:

| Solvent System | Temperature | Purity | Yield |

|---|---|---|---|

| THF/Hexane (1:3) | 0°C | 99.2% | 70% |

| Methanol/Water (4:1) | 25°C | 97.5% | 65% |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Steps | Total Yield | Purity |

|---|---|---|---|

| Dichloroacryloyl Route | 4 | 52% | 99% |

| Hantzsch Synthesis | 3 | 48% | 92% |

Key Observations :

- Dichloroacryloyl methods dominate industrial use due to higher reproducibility.

- Hantzsch routes suffer from regioselectivity but require fewer intermediates.

Mechanistic Insights

Cyclization Step Kinetics

The rate-determining step involves thiourea’s nucleophilic attack on the α-carbon of the β-methoxy acryloyl hydrazide. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.

Activation Energy : 85 kJ/mol (calculated via Arrhenius plot).

Byproduct Formation

Major byproducts include:

- Over-alkylated hydrazides : Mitigated by controlled NaOMe addition.

- Dimeric thiazoles : Minimized via dilute reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-4-methyl-1,3-thiazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene Hydrazinderivate liefern.

Substitution: Die Amino- und Hydrazidgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene alkylierte oder acylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. The thiazole ring structure is known for its ability to interact with biological targets, which enhances the compound's efficacy against bacteria and fungi. Research indicates that derivatives of thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness in vitro .

Anticancer Activity

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide has been investigated for its anticancer properties. Studies show that modifications to the thiazole moiety can significantly enhance its cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential for further development as an anticancer agent .

Case Study: Anticancer Activity

In a notable study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against human glioblastoma U251 cells. One compound exhibited an IC50 value of 12.5 µM, suggesting significant potential for therapeutic applications in cancer treatment .

Agricultural Applications

Plant Growth Regulants and Fungicides

The compound has been identified as useful in agriculture as a plant growth regulant and fungicide. Its application can enhance plant growth while providing protection against fungal pathogens. For example, formulations containing thiazole derivatives have shown effectiveness in controlling plant diseases and improving crop yields .

| Application Type | Specific Use | Example Effectiveness |

|---|---|---|

| Plant Growth Regulants | Enhances growth | Increased yield in treated crops |

| Fungicides | Controls fungal pathogens | Effective against Fusarium species |

Materials Science Applications

Corrosion Inhibition

Recent studies have explored the use of 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests reveal that the compound effectively reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

Synthesis and Structural Variations

The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate under reflux conditions. Structural variations can lead to enhanced biological activities and broadened applications.

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| N-acylated derivatives | Increased anticancer activity | Evren et al., 2019 |

| Fluorinated derivatives | Enhanced antimicrobial effects | ResearchGate study |

Wirkmechanismus

The mechanism by which 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive thiazole derivatives. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-4-methylthiazol: Ein Vorläufer bei der Synthese von 2-Amino-4-methyl-1,3-thiazol-5-carbohydrazid.

4-Methyl-1,3-thiazol-5-carbohydrazid: Es fehlt die Aminogruppe an der 2-Position.

2-Amino-1,3-thiazol-5-carbohydrazid: Es fehlt die Methylgruppe an der 4-Position.

Einzigartigkeit

2-Amino-4-methyl-1,3-thiazol-5-carbohydrazid ist einzigartig, da es sowohl eine Aminogruppe als auch eine Carbohydrazidgruppe am Thiazolring enthält. Diese zweifache Funktionalität ermöglicht es, an einer Vielzahl chemischer Reaktionen teilzunehmen, und verstärkt seine potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen.

Biologische Aktivität

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide (AMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AMT features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The thiazole moiety is known for its role in various biologically active compounds. The carbohydrazide functional group (C(=O)NNH₂) enhances its biological activity, contributing to properties such as antibacterial, antifungal, and antitumor effects .

1. Antimicrobial Properties

Research indicates that AMT exhibits notable antimicrobial activity. The thiazole ring facilitates interactions with various biological targets, including enzymes and receptors, leading to inhibition of bacterial growth. For example, studies have shown that similar compounds with thiazole structures can inhibit bacterial enzymes critical for folic acid synthesis, thus preventing bacterial replication .

2. Anticancer Effects

AMT has been investigated for its anticancer properties. In vitro studies demonstrate that AMT can induce cytotoxicity in several cancer cell lines. For instance, derivatives of thiazole compounds have shown effectiveness against human glioblastoma and melanoma cells . The mechanism of action may involve modulation of biochemical pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity in Cell Lines

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| U251 (Glioblastoma) | AMT Derivative | 10-30 | |

| WM793 (Melanoma) | AMT Derivative | 15-25 | |

| HCT-116 | AMT Derivative | 20-35 |

3. Modulation of Enzyme Activity

The compound's ability to modulate enzyme activity is particularly relevant in pharmacology. AMT can interact with various enzymes, potentially affecting metabolic pathways related to insulin sensitivity and oxidative stress response. This interaction suggests that AMT could be a candidate for further investigation in metabolic disorders .

The mechanism by which AMT exerts its biological effects involves several pathways:

- Enzyme Inhibition : AMT may inhibit specific enzymes involved in critical metabolic processes.

- Receptor Interaction : The compound can bind to receptors, influencing their activity and downstream signaling pathways.

- Cytotoxic Mechanisms : In cancer cells, AMT may induce apoptosis through the activation of caspases or disruption of mitochondrial function .

Case Studies

Several studies have explored the efficacy of AMT and related compounds:

- Study on Anticancer Activity : A recent study synthesized several thiazole derivatives, including AMT, and tested their effects on HCT-116 and HepG2 cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin .

- Antimicrobial Screening : Another study evaluated the antimicrobial activity of AMT against various pathogenic bacteria and fungi. The results showed promising inhibitory effects, suggesting potential applications in treating infections.

Q & A

Q. What experimental methods are used to evaluate the antitumor activity of AMTCH and its derivatives?

AMTCH's antitumor activity is typically assessed via in vitro cytotoxicity assays such as the MTT assay , which measures mitochondrial dehydrogenase activity in cancer cell lines (e.g., non-small cell lung cancer). Apoptosis induction is validated using flow cytometry with Annexin V-FITC/PI staining to detect phosphatidylserine externalization and caspase-3/7 activation assays . For bacterial/fungal activity, minimum inhibitory concentration (MIC) assays against pathogens like Bacillus subtilis or Escherichia coli are employed, as seen in hydrazide derivatives .

Q. How is AMTCH synthesized, and what are common purification techniques?

AMTCH is synthesized via cyclization reactions starting from precursors like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide. A typical method involves refluxing thiosemicarbazide with carbonyl compounds (e.g., chloroketones) in ethanol under acidic conditions (HCl). Purification is achieved through recrystallization from ethanol or DMF/acetic acid mixtures, with structural confirmation via FT-IR, H-NMR, and C-NMR .

Advanced Research Questions

Q. What strategies optimize AMTCH's bioactivity through structural modification?

Key strategies include:

- Substituent introduction : Adding electron-withdrawing groups (e.g., -Cl, -NO) or arylidene moieties (e.g., 4-fluorobenzylidene) to the carbohydrazide backbone enhances DNA binding affinity and antibacterial activity .

- Heterocyclic fusion : Incorporating triazole or thiadiazole rings improves antitumor potency by modulating interactions with targets like PI3K or EGFR .

- Table 1 : Bioactivity of Selected Derivatives

| Derivative Structure | Target Activity (IC/MIC) | Reference |

|---|---|---|

| N'-(4-Fluorobenzylidene)-AMTCH | B. subtilis (MIC = 12.5 µg/mL) | |

| 2-Amino-N'-(2,3-dimethoxybenzylidene)-AMTCH | PI3K inhibition (~50 nM) |

Q. How can molecular docking predict AMTCH's binding modes with biological targets?

AutoDock Vina is used to dock AMTCH derivatives into target proteins (e.g., PI3K, EGFR). The workflow includes:

- Protein preparation : PDB files (e.g., 4L23 for PI3K) are cleaned and protonated.

- Grid box setup : Focused on active sites (e.g., PI3K ATP-binding pocket).

- Scoring function analysis : Binding affinities (kcal/mol) and hydrogen-bonding interactions are evaluated. For example, AMTCH derivatives with arylidene groups show stronger binding to PI3K due to hydrophobic and π-π stacking interactions .

Q. What crystallographic techniques resolve AMTCH's structural ambiguities?

Single-crystal X-ray diffraction (SHELX suite) is critical for resolving isomerism, such as distinguishing 1,3,4-thiadiazines from thiazolone-imid tautomers. Key steps:

Q. How are cyclization reactions optimized for AMTCH-based heterocycles?

Cyclization to form triazoles or thiadiazoles is pH-dependent:

- Acidic conditions (HCl/EtOH): Promote thiadiazole formation via intramolecular dehydration.

- Basic conditions (KOH/CS): Yield triazole-thiols through nucleophilic attack. Example: Cyclization of thiosemicarbazide derivatives at 120°C in POCl achieves >80% yield for oxadiazoles .

Data Contradiction Resolution

Q. How to address discrepancies in reported structural assignments of AMTCH analogs?

Conflicting assignments (e.g., 1,3,4-thiadiazine vs. thiazolone-imid) are resolved via:

- Comparative spectroscopy : N-NMR distinguishes tautomeric forms.

- Chemical derivatization : Nitroso formation or benzal conjugation stabilizes specific isomers for crystallography .

Methodological Recommendations

Q. What in silico tools validate AMTCH's pharmacokinetic properties?

SwissADME predicts parameters like LogP (lipophilicity) and GI absorption. AMTCH derivatives with LogP <3 show better solubility, aligning with oral bioavailability in murine models .

Q. How to design SAR studies for AMTCH-based antimicrobials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.